TFA-GLY-OH TFA-GLY-OH N-(trifluoroacetyl)glycine is an N-acylglycine resulting from the formal condensation of the amino group of glycine with the carboxy group of trifluoroacetic acid. It is a N-acylglycine, a secondary carboxamide and a trifluoroacetamide.
Brand Name: Vulcanchem
CAS No.: 383-70-0
VCID: VC21540752
InChI: InChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10)
SMILES: C(C(=O)O)NC(=O)C(F)(F)F
Molecular Formula: C4H4F3NO3
Molecular Weight: 171,07 g/mole

TFA-GLY-OH

CAS No.: 383-70-0

Cat. No.: VC21540752

Molecular Formula: C4H4F3NO3

Molecular Weight: 171,07 g/mole

* For research use only. Not for human or veterinary use.

TFA-GLY-OH - 383-70-0

CAS No. 383-70-0
Molecular Formula C4H4F3NO3
Molecular Weight 171,07 g/mole
IUPAC Name 2-[(2,2,2-trifluoroacetyl)amino]acetic acid
Standard InChI InChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10)
Standard InChI Key IFAXXCBMQJNCCF-UHFFFAOYSA-N
SMILES C(C(=O)O)NC(=O)C(F)(F)F
Canonical SMILES C(C(=O)O)NC(=O)C(F)(F)F

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

TFA-GLY-OH possesses distinctive chemical and physical properties that determine its behavior in various reaction environments and applications. The following table summarizes the key characteristics of this compound:

PropertyValue
Molecular FormulaC4H4F3NO3
Molecular Weight171.07 g/mol
CAS Number383-70-0
Physical AppearanceCrystalline powder
SolubilityEnhanced solubility in organic solvents due to trifluoromethyl group
StabilityRelatively stable under standard laboratory conditions

The trifluoromethyl group (CF3) attached to the carbonyl of the acetyl moiety significantly influences the compound's electronic properties, affecting both its reactivity and stability. This group enhances the acidity of certain protons within the molecule and alters its lipophilicity compared to unmodified glycine .

Structural Features

The structure of TFA-GLY-OH consists of a glycine backbone with a trifluoroacetyl group attached to the nitrogen atom. This configuration creates a protected amino acid where the highly reactive primary amine group of glycine is masked by the trifluoroacetyl protecting group, making it particularly useful in controlled peptide synthesis applications. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution throughout the molecule, affecting its chemical behavior in various reaction environments .

Synthesis and Production Methods

Common Synthetic Routes

The synthesis of TFA-GLY-OH typically involves the reaction of glycine with trifluoroacetic anhydride or related trifluoroacetylating agents under controlled conditions. This reaction proceeds through nucleophilic attack of the amino group of glycine on the carbonyl carbon of the trifluoroacetylating agent, resulting in the formation of the amide bond characteristic of this compound .

While specific synthetic methodologies may vary depending on the required purity and scale of production, the general approach follows established amide bond formation chemistry, with special considerations for the handling of trifluoroacetyl derivatives due to their potential reactivity and sensitivity to certain reaction conditions .

Industrial Production Considerations

Industrial-scale production of TFA-GLY-OH requires careful control of reaction parameters to ensure high yields and purity. The process typically involves optimized reaction conditions, efficient purification methods, and appropriate quality control measures to meet the stringent requirements for research and pharmaceutical applications. Special attention is paid to the removal of reaction byproducts and unreacted starting materials to obtain the compound with the necessary purity profile .

Applications in Research and Industry

Pharmaceutical Development

TFA-GLY-OH serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. The compound's unique properties make it valuable in drug design where specific molecular modifications are required to achieve desired pharmacological effects .

The trifluoromethyl group can enhance the metabolic stability of drug candidates by providing resistance to enzymatic degradation, while also potentially improving membrane permeability. These characteristics make TFA-GLY-OH and its derivatives particularly interesting in modern drug discovery programs focused on improving bioavailability and pharmacokinetic profiles .

Biochemical Research and Peptide Synthesis

In biochemical research, TFA-GLY-OH is employed as a reagent in peptide synthesis, contributing to the creation of complex biomolecules used in studying protein interactions and functions. The compound is particularly valuable in solid-phase peptide synthesis (SPPS) where protected amino acids are sequentially added to build specific peptide sequences .

The presence of the trifluoroacetyl protecting group in TFA-GLY-OH provides selective protection of the amino function, allowing for controlled reaction at the carboxylic acid group. This selectivity is essential in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence formation. Furthermore, the trifluoroacetyl group can be selectively removed under mild conditions when required in the synthetic sequence .

Analytical Chemistry Applications

TFA-GLY-OH is employed as a derivatizing agent in chromatography, improving the detection and analysis of amino acids and other small molecules. The trifluoroacetyl group introduces specific spectroscopic properties that enhance detection sensitivity in various analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) .

In analytical applications, the compound may be used to form derivatives with enhanced volatility or improved chromatographic behavior, facilitating the separation and quantification of complex mixtures of analytes. This application is particularly valuable in metabolomics and proteomics research where sensitive detection of amino acids and their derivatives is essential .

Materials Science

In materials science, TFA-GLY-OH contributes to the development of fluorinated polymers, which exhibit superior chemical resistance and thermal stability. These properties make such materials beneficial for various industrial applications where exposure to harsh chemical environments or high temperatures is anticipated .

The incorporation of fluorinated compounds like TFA-GLY-OH into polymer structures can impart unique surface properties, including hydrophobicity, oleophobicity, and reduced friction. These characteristics are valuable in applications ranging from protective coatings to specialized membranes for separation technologies .

Biological Activity and Research Findings

Storage ConditionStorage TemperatureShelf Life
Powder form-20°C3 years
Powder form4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

These storage recommendations help maintain the compound's chemical integrity and ensure reliable performance in research applications .

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171.0745 g/mol